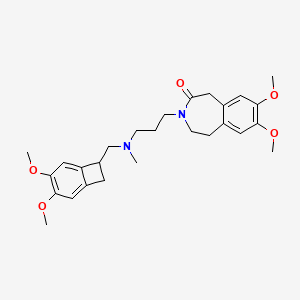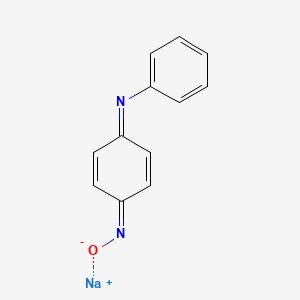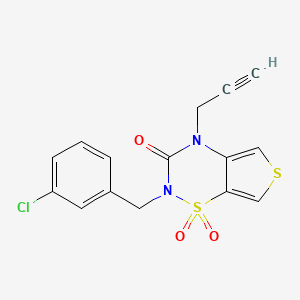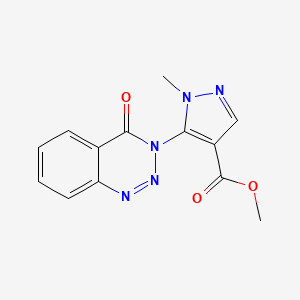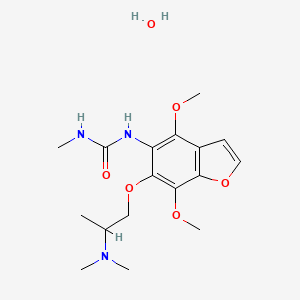
cabenegrin A-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the class of biologically active compounds called pterocarpans. Cabenegrin A-II has garnered interest due to its potential use as an anti-venom for snake and spider bites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cabenegrin A-II involves several steps, starting with the extraction of the compound from the plant source. The synthetic route typically includes the following steps:
Extraction of the raw material from the plant.
Purification of the extract to isolate this compound.
Chemical modification to enhance the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the extraction and purification processes. This may include the use of advanced chromatographic techniques and chemical reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cabenegrin A-II undergoes various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
Cabenegrin A-II has several scientific research applications, including:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Investigated for its potential biological activities, such as anti-venom properties.
Medicine: : Explored for its therapeutic potential in treating snake and spider bites.
Industry: : Used in the development of natural products and bioactive compounds.
Mécanisme D'action
The mechanism by which Cabenegrin A-II exerts its effects involves binding to specific molecular targets and pathways. It interacts with enzymes and receptors involved in the venom's toxic effects, neutralizing the venom and preventing its harmful consequences.
Comparaison Avec Des Composés Similaires
Cabenegrin A-II is compared with other pterocarpans and similar biologically active compounds. Its uniqueness lies in its specific structure and potent anti-venom properties. Similar compounds include other pterocarpans and related natural products.
Propriétés
Numéro CAS |
84297-60-9 |
|---|---|
Formule moléculaire |
C21H22O6 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(1R,12R)-15-(4-hydroxy-3-methylbutyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H22O6/c1-11(8-22)2-3-12-4-14-17(6-16(12)23)24-9-15-13-5-19-20(26-10-25-19)7-18(13)27-21(14)15/h4-7,11,15,21-23H,2-3,8-10H2,1H3/t11?,15-,21-/m0/s1 |
Clé InChI |
QZBPWZWWRPDXGM-ZCUNXJIWSA-N |
SMILES isomérique |
CC(CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=CC5=C(C=C34)OCO5)CO |
SMILES canonique |
CC(CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


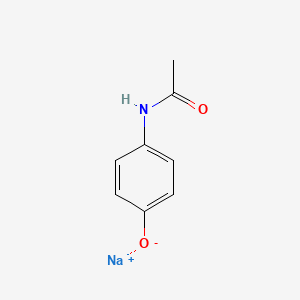
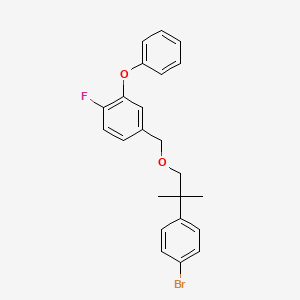
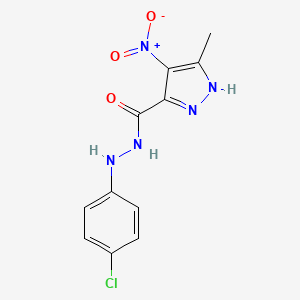
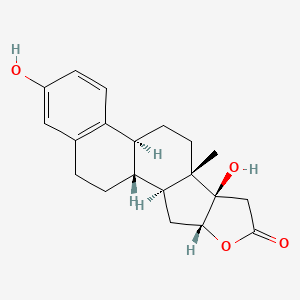
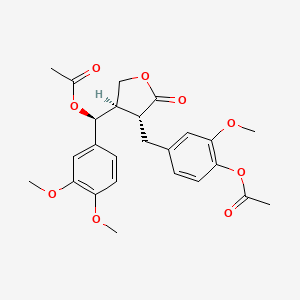
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

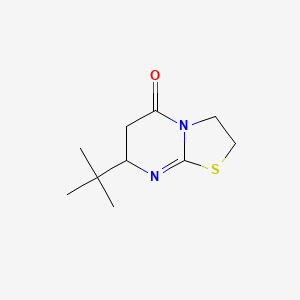
![[3H]methoxy-PEPy](/img/structure/B15191061.png)
